3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

Description

Systematic IUPAC Nomenclature and Molecular Formula

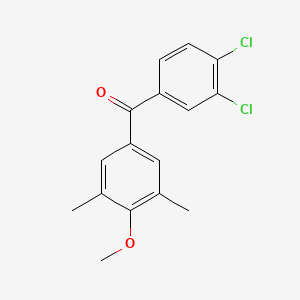

The compound this compound is systematically identified through its Chemical Abstracts Service registry number 61259-86-7. The International Union of Pure and Applied Chemistry nomenclature for this compound is methanone, (3,4-dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)-. This systematic naming convention clearly delineates the structural components, indicating the presence of a methanone functional group connecting two distinct aromatic rings with specific substitution patterns.

The molecular formula is established as C₁₆H₁₄Cl₂O₂, corresponding to a molecular weight of 309.19 grams per mole. This formula reveals the presence of sixteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and two oxygen atoms, arranged in a benzophenone framework. The MDL number MFCD06201547 provides additional chemical database identification.

The structural architecture consists of two aromatic rings connected by a carbonyl group, where one ring bears chlorine substituents at the 3 and 4 positions, while the other ring contains methyl groups at the 3' and 5' positions and a methoxy group at the 4' position. This substitution pattern creates a highly functionalized benzophenone derivative with distinct electronic and steric properties.

Stereochemical Configuration and Isomeric Considerations

The stereochemical analysis of this compound reveals important considerations regarding molecular geometry and conformational behavior. The compound exhibits restricted rotation about the central carbonyl-aryl bonds due to steric interactions between the bulky substituents on both aromatic rings. The presence of chlorine atoms at adjacent positions (3,4) on one ring and the combination of methyl and methoxy groups on the other ring creates significant steric hindrance.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-9-6-12(7-10(2)16(9)20-3)15(19)11-4-5-13(17)14(18)8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWFXQVZDYRUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374171 | |

| Record name | (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61259-86-7 | |

| Record name | (3,4-Dichlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 3,4-Dichloroacetophenone and 3,5-dimethyl-4-methoxybenzoyl chloride.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Anhydrous dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with temperature control systems.

Purification: The crude product is purified using recrystallization or column chromatography to achieve high purity levels.

Quality Control: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition of microbial growth or modulation of biochemical pathways in cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern (halogens, methyl, methoxy) significantly influences solubility, reactivity, and stability. Key analogs include:

Key Observations :

- Halogen Impact : Chlorine substituents increase molecular weight and lipophilicity compared to fluorine, making the dichloro derivative less soluble in aqueous media but more stable under thermal stress .

- Methoxy vs. Ethylenedioxy : Ethylenedioxy groups (as in CAS 543708-66-3) enhance crystallinity due to rigid oxygen bridges, whereas methoxy groups offer flexibility in synthetic modifications .

Biological Activity

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS No. 61259-86-7) is an organic compound belonging to the benzophenone class, characterized by its unique chemical structure that includes two chlorine atoms, two methyl groups, and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C16H14Cl2O2

- Molecular Weight : 305.19 g/mol

- Structure : The compound features a benzophenone backbone with substituents that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.

- Antimicrobial Activity : It exhibits antimicrobial properties by interfering with microbial cell membranes or metabolic processes.

- Endocrine Disruption : There is evidence suggesting that similar compounds can act as endocrine disruptors, affecting hormonal balances in organisms .

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Studies

- Antifungal Activity : A case study demonstrated that this compound significantly reduced the growth of Candida albicans in vitro. The study reported an IC50 value of 15 µg/mL, indicating potent antifungal activity.

- Toxicological Assessment : Another study investigated the toxicological profile of the compound in aquatic organisms. It was found that at concentrations above 100 µg/L, significant mortality rates were observed in fish species exposed to the compound .

Research Findings

Research has indicated several potential applications for this compound:

- Cosmetic Industry : Its properties as a UV filter have led to investigations into its use in sunscreens and other cosmetic products. However, concerns regarding its potential endocrine-disrupting effects necessitate further research .

- Pharmaceutical Development : The compound's unique structure has prompted exploration into its use as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity (MIC) | Unique Features |

|---|---|---|

| 4-Chloro-3,5-dimethylphenol | 40 µg/mL | Lacks methoxy group |

| 3,4-Dichloro-4'-methoxybenzophenone | 50 µg/mL | Different substitution pattern |

| This compound | 32 µg/mL (S. aureus) | Unique combination of chlorine and methoxy groups |

Q & A

Q. How do crystallographic studies inform polymorphism or co-crystal design?

- Methodological Answer : Single-crystal X-ray diffraction resolves molecular packing and hydrogen-bonding motifs. For co-crystals, screen with GRAS (Generally Recognized As Safe) co-formers (e.g., succinic acid). Polymorph stability (e.g., enantiotropic transitions) is assessed via DSC and PXRD, critical for formulation development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.